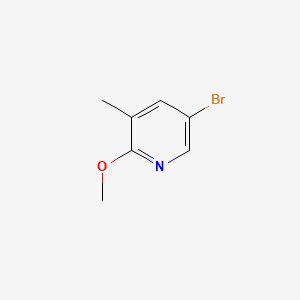
5-Bromo-2-methoxy-3-methylpyridine
Übersicht
Beschreibung
5-Bromo-2-methoxy-3-methylpyridine is a brominated pyridine derivative that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring. This structure makes it a versatile intermediate for the synthesis of more complex molecules, including those with potential pharmacological activities .
Synthesis Analysis
The synthesis of 5-bromo-2-methoxy-3-methylpyridine and related compounds has been explored through various methods. One approach involves the regioselective functionalization of 2-methoxy-6-methylpyridine, where selective bromination at the 5-position yields the desired product . Another method includes the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a key intermediate for the preparation of certain receptor antagonists . Additionally, the preparation of 5-brominated bipyridines and bipyrimidines has been reported, which are useful for the construction of metal-complexing molecular rods .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-methoxy-3-methylpyridine can be inferred from related compounds that have been characterized by single-crystal X-ray diffraction. For instance, the crystal structures of bromo-substituted Schiff bases have been determined, which exhibit trans configuration around the C=N double bond and are stabilized by hydrogen bonds and weak π-π interactions . Although the exact structure of 5-bromo-2-methoxy-3-methylpyridine is not provided, similar analytical techniques can be applied to determine its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of brominated pyridines is an area of interest, as the bromine atom can participate in various chemical reactions. For example, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine involves the conversion of the dibrominated compound with sodium ethylate, followed by interaction with ammonia and acetylation . This demonstrates the potential of brominated pyridines to undergo nucleophilic substitution reactions. The reactivity towards different nucleophiles and conditions can lead to a wide range of substituted pyridines with diverse functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-methoxy-3-methylpyridine can be deduced from the properties of similar brominated pyridine compounds. For instance, the solubility, melting point, and boiling point can be influenced by the presence of the bromine atom and the methoxy group. The compound's reactivity, stability, and interaction with other chemicals are also important aspects that can be studied through experimental methods such as NMR, IR spectroscopy, and mass spectrometry . Understanding these properties is crucial for the practical application of the compound in synthetic chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
Selective Bromination and Functionalization
5-Bromo-2-methoxy-3-methylpyridine is a product of the selective bromination of 2-methoxy-6-methylpyridine. This process allows for the regioselective introduction of various electrophiles, making it a versatile compound in organic synthesis (Gray et al., 1994).
Synthesis of Carboxylic Acid Moieties
The compound plays a role in synthesizing specific carboxylic acid moieties. For instance, it contributes to the efficient synthesis of a moiety that serves as a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa et al., 2000).
Photodynamic Therapy Applications
5-Bromo-2-methoxy-3-methylpyridine derivatives, such as zinc phthalocyanine substituted with this compound, have been synthesized and characterized for use in photodynamic therapy, particularly in the treatment of cancer. These derivatives show promising properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Suzuki Cross-Coupling Reactions
This compound has been utilized in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives have potential applications as chiral dopants for liquid crystals, as well as exhibiting various biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Synthesis of Bicyclic δ-Lactams
5-Bromo-2-methoxy-3-methylpyridine can be functionalized to create 5-functionalised-2-methoxypyridines, which are subsequently applied in the synthesis of bicyclic δ-lactams. This showcases its utility in the development of complex organic compounds (Sośnicki, 2009).
Schiff Base Synthesis
It is also used in the synthesis of Schiff bases, which are important in various fields such as coordination chemistry and materials science. These Schiff bases can be characterized for their structural and fluorescent properties (Linsha, 2015).
Safety and Hazards
Handling of 5-Bromo-2-methoxy-3-methylpyridine should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .
Wirkmechanismus
Target of Action
5-Bromo-2-methoxy-3-methylpyridine is primarily used as a building block in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 5-Bromo-2-methoxy-3-methylpyridine participates, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Result of Action
The result of the action of 5-Bromo-2-methoxy-3-methylpyridine is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . It can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . Moreover, it may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxy-3-methylpyridine are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a sealed container, away from fire sources and high temperatures, to prevent fire or explosion .
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYCFMXPPGZHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626652 | |
| Record name | 5-Bromo-2-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-3-methylpyridine | |
CAS RN |
760207-87-2 | |
| Record name | 5-Bromo-2-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 760207-87-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)




![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)
